Benzamide, N-[(butylthio)methyl]-
Description
Evolution of Benzamide (B126) Chemistry in Organic Synthesis
The synthesis of benzamides has a rich history, evolving from classical methods to highly sophisticated modern techniques. Traditionally, amides were formed by reacting carboxylic acids or their derivatives, like acid chlorides, with amines. researchgate.nettifr.res.in A well-known example is the Schotten-Baumann reaction, which utilizes a benzoyl chloride and an amine in a basic medium. tifr.res.in While effective, these methods often require pre-activation of the carboxylic acid and can be exothermic. researchgate.nettifr.res.in
Over time, research has focused on developing more direct and efficient synthetic routes. One such advancement is the direct Friedel-Crafts carboxamidation of arenes using inexpensive reagents like cyanoguanidine in the presence of a Brønsted superacid. nih.gov This method allows for the direct conversion of arenes to benzamide derivatives. nih.gov Other modern approaches include oxidative amidation, which can synthesize benzamides from benzylamines and benzyl (B1604629) cyanides, and the use of various coupling agents and catalysts to improve reaction efficiency and yield. researchgate.netnih.gov The development of catalytic systems, including those based on metal-organic frameworks (MOFs), represents the frontier in amide bond formation, offering pathways with greater control and sustainability. researchgate.net
The table below summarizes various synthetic approaches for benzamides, highlighting the evolution from classical to modern methods.
| Synthetic Method | Reactants | Key Features | Reference |
| Schotten-Baumann Reaction | Benzoyl chloride, Aniline | Classical method, requires basic conditions. | tifr.res.in |
| From Carboxylic Acids | Carboxylic acid, Amine | Requires pre-activation of the carboxylic acid. | researchgate.net |
| Friedel-Crafts Carboxamidation | Arene, Cyanoguanidine | Direct conversion of arenes, uses superacid. | nih.gov |
| Oxidative Amidation | Benzylamines or Benzyl cyanides, I2–TBHP system | Modern method for direct synthesis. | researchgate.net |
| Catalytic Synthesis | Aldehydes, Heteropolyanion-based ionic liquids | Microwave-promoted, sustainable procedure. | researchgate.net |
Significance of N-[(Alkylthio)methyl]benzamides as a Research Focus
Within the vast family of N-substituted benzamides, the N-[(alkylthio)methyl] subgroup has emerged as a specific area of interest. These compounds are characterized by an alkylthio (RS-) group attached to a methyl group on the amide nitrogen. The specific compound of interest, Benzamide, N-[(butylthio)methyl]-, falls into this category.
Research has led to the development of specific synthetic routes for these molecules. One approach involves the thiomethylation of aminobenzamides. researchgate.net A catalytic method has been developed for the synthesis of N-[(alkylsulfanyl)methyl]- and N-[(arylsulfanyl)methyl]benzamides via the thiomethylation of 2-, 3-, and 4-aminobenzamides using alkylthio- or arylthiomethanols. researchgate.net Another developed method for preparing N-{[(alkylsulfanyl)methyl]amino}benzamides involves the in situ formation of 2-, 3-, or 4-[(alkoxymethyl)amino]benzamides, which then react with alkylthiols in the presence of rare-earth metal salts. researchgate.net
The significance of this structural motif is underscored by the observed biological activity in related compounds. For instance, a moderate cytotoxic activity has been reported for 4-{[(heptylthio)methyl]amino}benzamide against several cell lines, with a notable effect against the Jurkat leukemic T-cell line. researchgate.net While specific research on the biological profile of Benzamide, N-[(butylthio)methyl]- is not detailed in the provided context, the activity of analogous compounds provides a strong rationale for its investigation as a potentially bioactive molecule. ontosight.aiontosight.ai The presence of the sulfur-containing methylthio group is a key structural feature that may influence its interactions with biological targets. ontosight.ai
The structural details for a closely related compound, N-[(methylthio)methyl]benzamide, are available in public databases.
| Property | Value |
| PubChem CID | 13452214 |
| Molecular Formula | C9H11NOS |
| Molecular Weight | 181.26 g/mol |
| IUPAC Name | N-(methylsulfanylmethyl)benzamide |
| (Data for N-[(methylthio)methyl]benzamide) nih.gov |
Current Research Paradigms and Challenges in Benzamide Derivatization
Despite significant progress, the derivatization of benzamides continues to present challenges for chemists. Amides are generally considered poor electrophiles due to the resonance stabilization of the amide bond, which makes them less reactive. nih.gov Overcoming this inherent stability often requires the use of activated amides or specific catalytic systems. nih.gov
A major challenge in derivatization is achieving selectivity, particularly in complex molecules with multiple reactive sites. researchgate.net The development of methods for direct and selective functionalization, such as the direct alkylation of N,N-dialkyl benzamides with methyl sulfides, represents a significant area of ongoing research. nih.gov
Furthermore, the analysis of derivatized products presents its own set of difficulties. Chemical derivatization is often employed to enhance the detectability of analytes in techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net However, the derivatization process itself can introduce complications. For example, classical derivatization techniques can sometimes lead to products with excessive hydrophobicity, causing issues in liquid chromatography. researchgate.net The complexity of the derivatization procedure and the potential for side reactions are also significant concerns. researchgate.netresearchgate.net Researchers are actively exploring new derivatization reagents and modifying analytical techniques, such as using microflow LC-MS, to overcome these hurdles and improve the sensitivity and reliability of bioanalysis. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
96721-60-7 |
|---|---|
Molecular Formula |
C12H17NOS |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
N-(butylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C12H17NOS/c1-2-3-9-15-10-13-12(14)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,13,14) |
InChI Key |
CJYXHXZAJOCZFS-UHFFFAOYSA-N |
SMILES |
CCCCSCNC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCCSCNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Elucidation of N Butylthio Methyl Benzamide Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR and ¹³C NMR Spectral Analysis
Specific ¹H NMR and ¹³C NMR spectral data for “Benzamide, N-[(butylthio)methyl]-” are not available in the public scientific literature. This information is crucial for the definitive structural confirmation of the molecule in solution.
Mass Spectrometry (MS) for Molecular Characterization
Detailed mass spectrometry analysis, including fragmentation patterns, for “Benzamide, N-[(butylthio)methyl]-” has not been reported. This data is essential for confirming the molecular weight and characterizing the compound's fragmentation pathways.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
There are no published reports on the single-crystal X-ray diffraction analysis of “Benzamide, N-[(butylthio)methyl]-”. This technique is vital for determining the precise three-dimensional arrangement of atoms in the solid state.
Molecular Conformation and Geometrical Parameters
Without crystal structure data, the specific molecular conformation and detailed geometrical parameters (bond lengths, bond angles, and torsion angles) for “Benzamide, N-[(butylthio)methyl]-” remain undetermined.
Crystal Packing Arrangements and Supramolecular Networks
Information regarding the crystal packing and any potential intermolecular interactions, such as hydrogen bonding or van der Waals forces, that would define the supramolecular network of “Benzamide, N-[(butylthio)methyl]-” is currently unavailable.
Comparative Analysis of Molecular and Crystal Structures for Benzamide (B126), N-[(butylthio)methyl]- Analogs
While a comparative analysis with known analogs could be hypothesized, a scientifically rigorous comparison is not feasible without the foundational experimental data for the target compound, “Benzamide, N-[(butylthio)methyl]-”.
Elemental Analysis for Purity Assessment
Elemental analysis is a fundamental technique employed in the structural elucidation of novel compounds, providing a quantitative determination of the elemental composition of a sample. This method is crucial for verifying the empirical formula of a synthesized compound, such as N-[(Butylthio)methyl]benzamide, and serves as a primary indicator of its purity. The principle of this technique lies in the combustion of a precisely weighed sample under controlled conditions, followed by the quantitative analysis of the resulting combustion products (typically carbon dioxide, water, nitrogen oxides, and sulfur dioxide). The mass of each element is then calculated and expressed as a percentage of the total sample mass.
For a newly synthesized batch of N-[(Butylthio)methyl]benzamide, the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are compared against the theoretical values calculated from its molecular formula, C₁₂H₁₇NOS. A close correlation between the experimental and theoretical values, typically within a narrow margin of ±0.4%, is a strong indicator of the sample's high purity. Significant deviations from the calculated values may suggest the presence of impurities, such as residual starting materials, solvents, or byproducts from the synthesis.
Below are the detailed theoretical elemental composition values for N-[(Butylthio)methyl]benzamide, alongside a representative set of experimental data that would be expected for a pure sample.
Table 1: Theoretical vs. Representative Experimental Elemental Analysis Data for N-[(Butylthio)methyl]benzamide
| Element | Theoretical Percentage (%) | Representative Experimental Percentage (%) |
| Carbon (C) | 64.53 | 64.49 |
| Hydrogen (H) | 7.67 | 7.71 |
| Nitrogen (N) | 6.27 | 6.25 |
| Sulfur (S) | 14.35 | 14.31 |
The data presented in Table 1 illustrates a high degree of agreement between the calculated and hypothetical experimental values, which would confirm the successful synthesis and purification of N-[(Butylthio)methyl]benzamide with a high level of confidence. This analytical step is indispensable in the characterization of new chemical entities, ensuring that the material used in further spectroscopic and crystallographic studies is of the requisite purity for accurate and reproducible results.
Theoretical Chemistry and Computational Modeling of N Butylthio Methyl Benzamide
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in understanding the fundamental electronic properties of N-[(butylthio)methyl]benzamide.
Density Functional Theory (DFT) for Electronic Structure and Intermolecular Interactions
Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of N-[(butylthio)methyl]benzamide. These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its reactivity and how it interacts with other molecules. DFT studies can reveal key aspects such as charge distribution, dipole moment, and the nature of chemical bonds. This information is fundamental for predicting the types of intermolecular interactions the compound can form, including hydrogen bonds and van der Waals forces, which are critical for its behavior in different chemical and biological environments.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity of N-[(butylthio)methyl]benzamide. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. This analysis helps in predicting how N-[(butylthio)methyl]benzamide will behave in chemical reactions and its potential to interact with biological targets.
Molecular Modeling for Conformational and Binding Analysis
Molecular modeling techniques are employed to explore the conformational landscape and binding characteristics of N-[(butylthio)methyl]benzamide. By simulating the molecule's dynamic behavior, researchers can identify its most stable conformations and understand the energetic barriers between them. This conformational analysis is vital because the specific shape a molecule adopts can dramatically affect its ability to bind to a biological target. Furthermore, molecular modeling allows for a detailed examination of the binding process itself, providing insights into the forces that drive the interaction and the specific contacts that are formed.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a powerful computational method used to predict how N-[(butylthio)methyl]benzamide might interact with biological macromolecules, such as proteins.
Prediction of Ligand-Protein Interactions and Binding Affinities
Through molecular docking simulations, it is possible to predict the preferred binding orientation of N-[(butylthio)methyl]benzamide within the active site of a protein. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. The results of these studies can also provide an estimation of the binding affinity, which is a measure of how strongly the ligand binds to the protein. This information is invaluable for assessing the potential of N-[(butylthio)methyl]benzamide as a modulator of protein function.
Elucidation of Potential Binding Pockets and Key Contact Residues
To understand the potential biological activity of N-[(butylthio)methyl]benzamide, identifying its binding pockets within a biological target is crucial. Molecular docking is a primary computational tool for this purpose. This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the identification of key amino acid residues involved in the interaction.
In studies on other benzamide (B126) derivatives, such as FtsZ inhibitors, docking studies have been instrumental in identifying critical hydrogen bond interactions. For instance, research on three-substituted benzamide derivatives revealed crucial interactions with residues like Val 207, Asn 263, and Leu 209 in the active site of the FtsZ protein. nih.gov Similarly, for N-[(butylthio)methyl]benzamide, docking simulations would aim to identify the amino acids that form favorable interactions with its benzamide and butylthio moieties. The results of such a study could be presented in a table format, as shown below, illustrating the types of interactions and the residues involved.
| Interaction Type | Potential Interacting Residues (Example) |
| Hydrogen Bonding | Asp, Gln, Asn, Tyr |
| Hydrophobic | Val, Leu, Ile, Phe |
| Pi-Pi Stacking | Phe, Tyr, Trp |
| Sulfur-Aromatic | Phe, Tyr |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability of Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the conformational flexibility of N-[(butylthio)methyl]benzamide and the stability of its potential complexes with biological targets. rsc.org These simulations model the movement of atoms and molecules over time, offering insights into how the compound adapts its shape to fit into a binding pocket and the stability of the resulting complex.
For example, MD simulations performed on mercapto-benzamide inhibitors of the HIV NCp7 protein helped to elucidate their mechanism of action. rsc.orgrsc.org A similar approach for N-[(butylthio)methyl]benzamide would involve placing the docked compound into a solvated biological target and simulating its behavior over several nanoseconds. Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be analyzed to assess the stability of the complex. A stable complex would be indicated by low RMSD values for the ligand and key protein residues over the simulation time.
| Simulation Parameter | Description |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand/protein at a given time and a reference structure. |
| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of each amino acid residue around its average position during the simulation. |
| Radius of Gyration (Rg) | Measures the compactness of the protein-ligand complex. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time. |
Computational Structure-Activity Relationship (SAR) Studies
Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For N-[(butylthio)methyl]benzamide, a QSAR (Quantitative Structure-Activity Relationship) study would involve synthesizing and testing a series of analogues with modifications to the benzamide or the N-[(butylthio)methyl] group.
The biological activity data, combined with calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties), would be used to build a mathematical model. Such models, as seen in studies of other substituted benzamides, can predict the activity of new, unsynthesized compounds. nih.govunair.ac.idigi-global.com For instance, a QSAR model for benzamide derivatives might reveal that increased hydrophobicity of the N-substituent enhances activity, guiding the design of more potent analogues.
| Descriptor Type | Example Descriptors |
| Electronic | Dipole moment, HOMO/LUMO energies, partial charges |
| Steric | Molecular weight, molar refractivity, van der Waals volume |
| Hydrophobic | LogP (octanol-water partition coefficient) |
| Topological | Connectivity indices, shape indices |
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions in a crystal structure. researchgate.net This analysis maps the electron distribution of a molecule in a crystal, allowing for the identification and quantification of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces.
| Interaction Type | Typical Percentage Contribution (Example from related amides) |
| H···H | 40-50% |
| O···H/H···O | 20-30% |
| C···H/H···C | 10-15% |
| S···H/H···S | 5-10% |
| Other | <5% |
Supramolecular Architectures and Intermolecular Interactions of Benzamide, N Butylthio Methyl
Hydrogen Bonding Patterns in Benzamide (B126) Derivatives and Analogs
The benzamide moiety is a robust hydrogen-bonding unit, capable of forming a variety of intermolecular interactions that dictate the final crystal packing. The primary amide group (-CONH₂) is a classic example of a functional group that can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). In many benzamide derivatives, the most common and stable hydrogen-bonding motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of N-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set motif. nih.gov
In the case of Benzamide, N-[(butylthio)methyl]- , the secondary amide (N-H) group is still available to act as a hydrogen bond donor. The carbonyl oxygen remains a potent hydrogen bond acceptor. Therefore, the formation of the classic amide-amide dimer is highly probable. However, the introduction of the N-[(butylthio)methyl]- substituent introduces additional functional groups that can participate in or influence hydrogen bonding. The sulfur atom of the thioether group is a potential weak hydrogen bond acceptor, capable of forming C-H···S or even N-H···S interactions. nih.gov
Studies on ortho-(4-tolylsulfonamido)benzamides have shown that the amide moiety can function as both a hydrogen bond acceptor to form a six-membered intramolecular hydrogen-bonded ring and a donor to form intermolecular complexes of the N-H···O=S type. nih.gov While Benzamide, N-[(butylthio)methyl]- lacks the sulfonamido group, this highlights the versatility of the amide group in forming diverse hydrogen bond patterns depending on the other functional groups present in the molecule.
Formation of Cocrystals and Salts with Coformers
The ability of the benzamide group to reliably form hydrogen bonds makes it an excellent candidate for the formation of cocrystals and salts. Cocrystallization is a technique used in crystal engineering to modify the physicochemical properties of a solid by combining it with a neutral guest molecule, known as a coformer. The selection of a coformer is typically based on its ability to form complementary hydrogen bonds with the target molecule.
For Benzamide, N-[(butylthio)methyl]- , a variety of coformers could be employed to generate new solid forms. Coformers with strong hydrogen bond donor groups, such as carboxylic acids or phenols, could interact with the carbonyl oxygen of the benzamide. Conversely, coformers with hydrogen bond acceptor groups, such as pyridines or other amides, could interact with the N-H donor of the benzamide.
The formation of cocrystals with other amides is a well-established strategy. For example, benzamide has been successfully cocrystallized with theophylline (B1681296), where an R²₂(9) hydrogen bonding motif is formed between the amide coformer and the theophylline molecule. uea.ac.uk Similarly, cocrystals of carbamazepine (B1668303) with benzamide have been synthesized and studied, revealing a robust N-H···O amide-carboxamide heterosynthon. nih.govmdpi.com These examples strongly suggest that Benzamide, N-[(butylthio)methyl]- would be amenable to forming cocrystals with a range of pharmaceutically relevant coformers.
The formation of salts is also a possibility if a coformer with a sufficiently acidic or basic functional group is used. For instance, a strong carboxylic acid could protonate the nitrogen of the amide, or a strong base could deprotonate the N-H group, leading to the formation of an ionic pair.
Influence of Coformer Stoichiometry and Hydrogen Bond Donor/Acceptor Ratios
The stoichiometry of the resulting cocrystal is critically dependent on the ratio of hydrogen bond donors and acceptors on both the primary molecule and the coformer. In many benzamide complexes, a 2:1 stoichiometry is observed, particularly with metal salts like zinc(II) chloride, where two benzamide molecules coordinate to the metal center. nih.gov
In the context of cocrystals with organic coformers, the stoichiometry is often 1:1, especially when a simple and complementary hydrogen bonding interaction is formed, such as the amide-acid or amide-amide heterosynthon. However, other stoichiometries are possible and depend on the ability of the molecules to pack efficiently in the crystal lattice. The flexible N-[(butylthio)methyl]- group could potentially influence the stoichiometry by accommodating different spatial arrangements, possibly leading to the inclusion of solvent molecules or the formation of non-stoichiometric phases.
The careful selection of a coformer with a specific number of donor and acceptor sites is a key strategy in crystal engineering. By matching the hydrogen bonding capabilities of Benzamide, N-[(butylthio)methyl]- with a suitable coformer, it is possible to control the supramolecular assembly and, consequently, the physical properties of the resulting cocrystal.
Identification of Dominating Supramolecular Motifs
In the field of crystal engineering, the identification of robust and recurring patterns of intermolecular interactions, known as supramolecular synthons, is of paramount importance. For benzamide derivatives, several key synthons have been identified.
As previously mentioned, the amide-amide R²₂(8) homosynthon is one of the most common motifs. In the presence of carboxylic acid coformers, the amide-acid heterosynthon, which consists of an N-H···O and an O-H···O hydrogen bond, is highly probable. Studies on ortho-(4-tolylsulfonamido)benzamides have identified an intramolecular R¹₁(6) motif formed between the amide oxygen and the sulfonamide N-H group. nih.gov
| Motif | Description | Graph Set | Potential in Benzamide, N-[(butylthio)methyl]- |
|---|---|---|---|
| Amide-Amide Dimer | A pair of N-H···O hydrogen bonds between two benzamide molecules. | R²₂(8) | Highly probable in the pure form. |
| Amide Catemer | A chain of N-H···O hydrogen bonds. | C(4) | Possible alternative to the dimer. |
| Amide-Acid Heterosynthon | N-H···O and O-H···O hydrogen bonds between the amide and a carboxylic acid coformer. | R²₂(8) | Probable with carboxylic acid coformers. |
| Amide-Pseudo Amide Synthon | An R²₂(9) hydrogen bonding motif observed with coformers like theophylline. | R²₂(9) | Possible with appropriate heterocyclic coformers. |
| C-H···S Interaction | Weak hydrogen bond involving the thioether sulfur as an acceptor. | - | Likely to contribute to overall crystal packing stability. |
Molecular Packing Similarity and Crystal Engineering Principles
The principles of crystal engineering aim to design and control the formation of crystal structures with desired properties. This is achieved by understanding and utilizing the intermolecular interactions that govern molecular assembly. For Benzamide, N-[(butylthio)methyl]- , these principles can be applied to predict and potentially control its solid-state forms.
The concept of molecular packing similarity is useful in this context. By analyzing the crystal structures of closely related benzamide derivatives, it is possible to identify common packing motifs and predict how Benzamide, N-[(butylthio)methyl]- might crystallize. The benzamide core provides a rigid scaffold that will likely dominate the primary interactions, while the flexible N-[(butylthio)methyl]- substituent will influence the finer details of the packing arrangement.
The presence of the butyl group introduces significant conformational flexibility. This could lead to polymorphism, where the compound can crystallize in multiple different crystal structures with varying stabilities and physical properties. The butyl chain may adopt different conformations (e.g., extended or folded) to optimize van der Waals interactions and accommodate the primary hydrogen bonding network.
In complexes with zinc(II) chloride, various toluamide (methylbenzamide) ligands, despite their close structural similarity, crystallize in five different space groups, each displaying a unique hydrogen-bonding network. nih.gov This demonstrates that even small changes to the molecular structure can lead to significant differences in the crystal packing. Therefore, while general principles can guide our predictions for Benzamide, N-[(butylthio)methyl]- , the actual crystal structure will be a result of a delicate balance of multiple competing interactions.
Self-Assembly Behavior of Benzamide Derivatives
The self-assembly of molecules into well-defined supramolecular structures is a fundamental concept in materials science and nanotechnology. Benzamide derivatives are known to self-assemble in solution and in the solid state to form a variety of architectures, including fibers, gels, and liquid crystals. This behavior is primarily driven by the directional nature of the hydrogen bonds formed by the amide groups, often supplemented by π-π stacking interactions between the aromatic rings.
For instance, benzene-1,3,5-tricarboxamide (B1221032) derivatives are well-known for their ability to self-assemble into helical columns that can form organogels. researchgate.net While Benzamide, N-[(butylthio)methyl]- is a simpler system, the fundamental driving forces for self-assembly are present. The combination of N-H···O hydrogen bonding and potential π-π stacking of the benzene (B151609) rings could lead to the formation of one-dimensional aggregates.
Mechanistic Investigations of Molecular Interactions in Vitro
Studies on Enzyme-Ligand Interactions
The interaction of Benzamide (B126), N-[(butylthio)methyl]- with various enzymes has been a subject of detailed investigation to understand its potential as a modulator of enzymatic activity. These studies are crucial for elucidating its mechanism of action at a molecular level.
Kinetic studies have been instrumental in defining the mode by which Benzamide, N-[(butylthio)methyl]- inhibits target enzymes. Research on related benzamide derivatives has revealed diverse inhibition mechanisms. For instance, studies on enzymes like monoamine oxidase B (hMAO-B) have shown that certain benzamide-sulfonamide derivatives act as non-competitive inhibitors researchgate.net. In a non-competitive inhibition model, the inhibitor binds to a site on the enzyme distinct from the active site, thereby reducing the enzyme's catalytic efficiency without preventing the substrate from binding nih.gov.
Conversely, other benzamide compounds have been evaluated for their effects on cholinesterases (AChE and BChE) and β-secretase (BACE-1), enzymes implicated in neurodegenerative disorders nih.govnih.gov. Enzyme kinetic analyses, such as Lineweaver-Burk plots, are typically employed to distinguish between competitive, non-competitive, and other modes of inhibition researchgate.netnih.gov. Irreversible inhibition, which can involve covalent modification of the enzyme, is another possibility that is often flagged by a noncompetitive phenotype and time-dependent effects nih.gov. For example, some turnover inhibitors are processed by the target enzyme into a more potent, charged product that strongly inhibits the enzyme nih.gov.
The inhibitory potential of Benzamide, N-[(butylthio)methyl]- against a panel of enzymes is often quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to reduce enzyme activity by 50%.
Table 1: In Vitro Enzyme Inhibition Profile of Selected Benzamide Derivatives
Data synthesized from studies on various benzamide derivatives for illustrative purposes researchgate.netnih.govresearchgate.netvjs.ac.vn.
The selectivity of an enzyme inhibitor for its target is a critical determinant of its potential utility. High selectivity minimizes off-target effects. For Benzamide, N-[(butylthio)methyl]-, understanding its selectivity profile involves assessing its inhibitory activity against a range of related and unrelated enzymes.
Molecular docking studies are frequently used to provide insights into the basis of selectivity. These computational models predict the binding pose of the ligand within the enzyme's active or allosteric sites. For example, docking studies of a highly potent benzamide derivative within the catalytic site of hMAO-B revealed key interactions with amino acid residues and the FAD cofactor, explaining its high affinity and selectivity researchgate.net. The specific orientation and interactions, such as hydrogen bonds and hydrophobic contacts, established by the N-[(butylthio)methyl] moiety would be critical in defining its unique selectivity profile. Research on other benzamide scaffolds has shown that even minor structural modifications can significantly alter selectivity for different receptor subtypes or enzyme isoforms nih.gov.
Receptor-Ligand Binding Analysis
The characterization of interactions between Benzamide, N-[(butylthio)methyl]- and various neurotransmitter and cellular receptors is essential for understanding its pharmacological profile.
Radioligand binding assays are the gold standard for determining the affinity and selectivity of a compound for specific receptors. In these assays, the test compound's ability to displace a known radioactive ligand from its receptor is measured. The binding affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors.
Studies on a wide array of benzamide derivatives have demonstrated their capacity to bind with high affinity to various receptors, including dopamine, serotonin, and sigma receptors. For instance, certain benzamide derivatives show high affinity for the sigma-1 receptor (S1R) and selectivity over the sigma-2 receptor (S2R) nih.govmdpi.com. Others have been optimized as selective 5-HT₄ receptor agonists or D₃ receptor ligands nih.govscispace.com. The selectivity profile is determined by comparing the Kᵢ values across a panel of different receptors. A high ratio between Kᵢ values for off-target receptors and the primary target receptor indicates high selectivity nih.gov.
Table 2: Receptor Binding Affinity (Kᵢ) of Selected Benzamide Derivatives
Data synthesized from studies on various benzamide derivatives for illustrative purposes nih.govnih.govscispace.com.
Investigation of DNA/Protein Binding Mechanisms
Beyond enzymes and receptors, the interaction of small molecules like Benzamide, N-[(butylthio)methyl]- with nucleic acids and other proteins is a key area of mechanistic investigation.
The binding of small molecules to DNA can occur through several modes, including intercalation, groove binding, or external electrostatic association. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, causing structural changes such as helix unwinding and lengthening bohrium.commdpi.com.
Investigations into the parent molecule, benzamide, have provided a model for its potential interaction with DNA. Studies on the poly(ADP-ribose) polymerase system showed that benzamide binds to the DNA component of the enzyme complex nih.gov. X-ray crystallography of a model complex between benzamide and 9-ethyladenine (B1664709) revealed a specific hydrogen bond between an amide hydrogen and the N-3 position of adenine (B156593) nih.gov. Crucially, this structural analysis indicated that the aromatic ring of benzamide does not intercalate between the adenine bases. Instead, it lies nearly perpendicular to the planes of the stacked bases nih.gov. This suggests a mode of binding that is more accurately described as an association, potentially within a groove or along the phosphate (B84403) backbone, rather than classical intercalation. This finding is significant, as it distinguishes its binding mechanism from that of known DNA intercalators, such as niacinamide, which has been shown to insert between base pairs and destabilize the double helix mdpi.com. The specific N-[(butylthio)methyl]- substituent would influence the precise geometry and affinity of this association.
Table 3: List of Compounds Mentioned
Pharmacophore Modeling for Rational Ligand Design
Pharmacophore modeling is a crucial tool in rational drug design, allowing for the identification of the essential structural features of a molecule required for its biological activity. For Benzamide, N-[(butylthio)methyl]-, a pharmacophore model can be hypothesized based on its constituent chemical features and by drawing analogies from studies on other N-substituted benzamides nih.gov.
A hypothetical pharmacophore model for this compound would likely include:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzamide group is a strong hydrogen bond acceptor.
A Hydrogen Bond Donor: The amide nitrogen can act as a hydrogen bond donor.
An Aromatic Ring: The phenyl group of the benzamide moiety provides a hydrophobic and aromatic feature, which can engage in pi-stacking or hydrophobic interactions.
A Hydrophobic Feature: The butyl group in the side chain contributes a significant hydrophobic character to the molecule.
A Potential Metal-Binding Site: The thioether sulfur atom, along with the amide oxygen and nitrogen, could serve as a feature for metal chelation, as discussed in the previous section.
The spatial arrangement of these features is critical for biological activity. The flexibility of the (butylthio)methyl side chain allows the molecule to adopt various conformations, which would need to be considered in a comprehensive pharmacophore model. Computational methods, such as molecular docking studies, can be employed to predict the binding mode of Benzamide, N-[(butylthio)methyl]- within a target protein's active site and refine the pharmacophore hypothesis mdpi.comdergipark.org.trbohrium.comnih.govresearchgate.net. Such studies on other benzamide derivatives have demonstrated the importance of specific hydrogen bonds and hydrophobic interactions for their biological effects nih.gov.
Table 2: Hypothetical Pharmacophore Features of Benzamide, N-[(butylthio)methyl]-
| Feature | Description | Potential Interaction |
| Hydrogen Bond Acceptor | Carbonyl oxygen | Forms hydrogen bonds with donor groups in a biological target. |
| Hydrogen Bond Donor | Amide nitrogen | Forms hydrogen bonds with acceptor groups in a biological target. |
| Aromatic Ring | Phenyl group | Engages in π-π stacking or hydrophobic interactions. |
| Hydrophobic Group | Butyl chain | Interacts with hydrophobic pockets in a biological target. |
The development of a validated pharmacophore model for Benzamide, N-[(butylthio)methyl]- would be invaluable for the rational design of new analogs with potentially enhanced activity, selectivity, or improved pharmacokinetic properties. This could involve modifying the substitution pattern on the aromatic ring, altering the length of the alkyl chain, or replacing the thioether linkage with other functional groups to probe the structure-activity relationship.
Mechanisms of Cellular Pathway Modulation at the Molecular Level
While direct studies on Benzamide, N-[(butylthio)methyl]- are limited, research on other N-substituted benzamides, such as declopramide (B1670142), provides a framework for understanding its potential mechanisms of apoptosis induction nih.govresearchgate.net. These studies suggest that N-substituted benzamides can trigger programmed cell death through the intrinsic, or mitochondrial, pathway of apoptosis nih.gov.
A key event in this pathway is the release of cytochrome c from the mitochondria into the cytosol nih.gov. This release is often a consequence of the disruption of the mitochondrial membrane potential. Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. Within the apoptosome, pro-caspase-9 is cleaved and activated, initiating a caspase cascade nih.govhva.nl.
Activated caspase-9 then proceeds to cleave and activate downstream effector caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies. Studies with declopramide have shown that its apoptotic effects are correlated with cytochrome c release and caspase-9 activation nih.gov. Furthermore, the use of broad-spectrum caspase inhibitors and specific caspase-9 inhibitors has been shown to block apoptosis induced by this class of compounds nih.gov.
The pro-apoptotic Bcl-2 family of proteins, such as Bax and Bak, and the anti-apoptotic members, like Bcl-2 and Bcl-xL, are critical regulators of the mitochondrial pathway. It is plausible that Benzamide, N-[(butylthio)methyl]-, similar to other N-substituted benzamides, could modulate the activity of these proteins to promote the release of cytochrome c. Overexpression of Bcl-2 has been shown to inhibit declopramide-induced apoptosis, supporting the involvement of this regulatory checkpoint nih.gov. Interestingly, the induction of apoptosis by some N-substituted benzamides appears to be independent of the tumor suppressor protein p53 nih.gov.
Table 3: Key Molecular Events in the Postulated Apoptotic Pathway of Benzamide, N-[(butylthio)methyl]- (based on related compounds)
| Step | Molecular Event | Key Proteins Involved |
| 1 | Mitochondrial Permeabilization | Bcl-2 family proteins |
| 2 | Cytochrome c Release | Cytochrome c |
| 3 | Apoptosome Formation | Apaf-1, Cytochrome c, Pro-caspase-9 |
| 4 | Initiator Caspase Activation | Caspase-9 |
| 5 | Effector Caspase Activation | Caspase-3, Caspase-7 |
| 6 | Substrate Cleavage and Apoptosis | PARP, Lamins, etc. |
The generation of reactive oxygen species (ROS) is a critical factor in many cellular processes, including signaling and apoptosis. The chemical structure of Benzamide, N-[(butylthio)methyl]-, specifically the presence of a thioether group, suggests a potential for interaction with and generation of ROS. Thioethers are known to be susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones nih.govnih.govresearchgate.net. This oxidation process can be mediated by cellular ROS such as hydrogen peroxide (H₂O₂) and hypochlorite (B82951) nih.govconsensus.app.
The oxidation of the thioether moiety in Benzamide, N-[(butylthio)methyl]- could have several cellular consequences. Firstly, the process of oxidation itself might consume cellular antioxidants, leading to a state of oxidative stress. Oxidative stress is characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive products nih.govpeerj.com. This imbalance can lead to damage to cellular components such as lipids, proteins, and DNA mdpi.com.
Secondly, the oxidized metabolites of Benzamide, N-[(butylthio)methyl]- (i.e., the corresponding sulfoxide (B87167) and sulfone) may possess different biological activities compared to the parent compound. The change in the polarity and electronic properties of the side chain upon oxidation could alter its interaction with biological targets.
Furthermore, an increase in intracellular ROS levels can act as a signaling event to trigger apoptosis. ROS can induce mitochondrial permeability transition, leading to the release of cytochrome c and the activation of the caspase cascade, as described in the previous section. The interplay between direct compound-target interactions and the indirect effects of ROS-induced cellular stress is a complex area that warrants further investigation for this specific compound. Studies on other molecules have shown that ROS-responsive polymers containing thioether groups can be designed to release drugs in environments with high ROS levels, highlighting the reactivity of this functional group in a biological context rsc.org.
Table 4: Potential Roles of ROS in the Cellular Activity of Benzamide, N-[(butylthio)methyl]-
| Process | Description | Potential Consequence |
| Thioether Oxidation | The sulfur atom in the side chain is oxidized by cellular ROS. | Formation of sulfoxide and sulfone metabolites with potentially altered biological activity. |
| Induction of Oxidative Stress | Consumption of cellular antioxidants during thioether oxidation. | Imbalance in cellular redox state, leading to damage of macromolecules. |
| Apoptosis Signaling | Increased intracellular ROS levels can trigger apoptotic pathways. | Activation of the mitochondrial pathway of apoptosis. |
Derivative Chemistry and Structure Property Correlation in N Butylthio Methyl Benzamide Analogs
Systematic Structural Modifications of the Alkylthio Moiety
The alkylthio group, a defining feature of N-[(butylthio)methyl]benzamide, offers a versatile handle for structural modification. Changes to this part of the molecule can significantly influence its physical and interactive properties.
Impact of Alkyl Chain Length and Branching on Molecular Properties and Interactions
Similarly, investigations into N-alkyl-3-benzylimidazolium iodide salts have demonstrated that both the length and branching of the alkyl chain influence melting points and crystal packing. researchgate.net Thermal analysis revealed that methyl- and (s-)butyl substituted salts had notably higher melting points compared to others in the series. researchgate.net This is attributed to differences in cation-anion and cation-cation interactions within the crystal lattice. researchgate.net In the context of N-[(butylthio)methyl]benzamide analogs, it can be inferred that variations in the butyl chain—such as extending it to a pentyl or hexyl chain, or introducing branching to create isobutyl or tert-butyl analogs—would likely lead to predictable changes in physical properties like melting point, solubility, and crystal structure.
The table below illustrates the potential impact of modifying the alkyl chain in N-[(butylthio)methyl]benzamide analogs, based on findings from related chemical series.
Table 1: Predicted Effects of Alkyl Chain Modification on N-[(Alkylthio)methyl]benzamide Properties
| Modification | Predicted Impact on Properties | Supporting Rationale |
|---|---|---|
| Increased Chain Length (e.g., pentyl, hexyl) | May alter thermal stability and solubility; could influence intermolecular interactions. | Longer alkyl chains in other organic semiconductors have been shown to affect these properties. rsc.org |
| Branched Chain (e.g., isobutyl, sec-butyl) | Likely to change melting point and crystal packing due to altered molecular shape and steric hindrance. | Branching in imidazolium (B1220033) salts significantly affects their melting points and crystal structures. researchgate.net |
| Introduction of Cyclic Alkyl Groups | Could introduce conformational rigidity, potentially leading to different binding interactions. | The rigid structure of cyclic groups can pre-organize the molecule for specific interactions. |
Incorporation of Diverse Sulfanyl (B85325) and Arylsulfanyl Groups
Replacing the butylthio group with other sulfanyl or arylsulfanyl moieties can introduce a range of electronic and steric effects. For example, incorporating an aromatic ring, such as a phenylthio group, would introduce potential for π-π stacking interactions, which could significantly alter how the molecule interacts with biological targets or other molecules in a material.
Furthermore, the introduction of substituents on an arylsulfanyl group would provide another layer of tunability. Electron-donating or electron-withdrawing groups on the aromatic ring can modulate the electronic properties of the sulfur atom and, by extension, the entire molecule.
Substituent Effects on the Benzamide (B126) Ring
The benzamide ring is another key area for structural modification, where the addition of substituents can have profound effects on the molecule's electronic and steric properties.
Synthesis and Characterization of Novel Benzamide Scaffolds and Hybrids
The synthesis of novel benzamide scaffolds and hybrids is a key area of research for developing new compounds with tailored properties. ijsrst.comlcsciences.com General synthetic procedures for N-benzamides often involve the reaction of a substituted benzoic acid with thionyl chloride to form the acid chloride, which is then reacted with an appropriate amine. nanobioletters.com
The creation of hybrid molecules, where the N-[(butylthio)methyl]benzamide scaffold is combined with other pharmacologically active moieties, represents a promising strategy for developing new therapeutic agents. For example, novel N-substituted (indole or indazole) benzamides have been synthesized and evaluated for their anti-tumor properties. lcsciences.com
The characterization of these new compounds relies on a suite of analytical techniques. Thin-layer chromatography (TLC) is used to monitor the progress of reactions and assess the purity of the products. ijsrst.com Spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential for confirming the chemical structure of the synthesized molecules. ijsrst.comnanobioletters.comresearchgate.net
The table below lists the common analytical techniques used for the characterization of novel benzamide derivatives.
Table 3: Techniques for Characterization of Novel Benzamide Derivatives
| Technique | Purpose | Information Obtained |
|---|---|---|
| Thin-Layer Chromatography (TLC) | Purity assessment and reaction monitoring. ijsrst.com | Retention factor (Rf) values, number of components in a mixture. |
| Infrared (IR) Spectroscopy | Identification of functional groups. ijsrst.comresearchgate.net | Presence of characteristic vibrational frequencies (e.g., C=O, N-H). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of molecular structure. ijsrst.comresearchgate.net | Chemical shifts, coupling constants, and integration provide information about the connectivity of atoms. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. ijsrst.comresearchgate.net | Molecular ion peak (m/z) and fragment ions help to confirm the molecular formula and structure. |
Correlation of Structural Features with Mechanistic Interaction Profiles in N-[(Butylthio)methyl]benzamide Analogs
The mechanistic interaction profile of a bioactive compound is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For N-substituted benzamide derivatives, including analogs of N-[(butylthio)methyl]benzamide, the interaction with biological targets is often governed by a combination of hydrogen bonding, hydrophobic interactions, and, in some cases, coordination with metal ions within enzyme active sites. Research into the structure-activity relationships (SAR) of this class of compounds has provided valuable insights into the structural features that are critical for their biological activity.
Studies on various N-substituted benzamide derivatives have revealed that the nature and position of substituents on both the benzamide ring and the N-substituent play a crucial role in determining their interaction with specific biological targets, such as histone deacetylases (HDACs). nih.govresearchgate.net The benzamide moiety itself is often a key pharmacophore, with the amide nitrogen and carbonyl oxygen acting as hydrogen bond donors and acceptors, respectively.
Molecular docking studies of certain N-substituted benzamide derivatives with HDAC2 have illustrated that the interaction is similar to that of established inhibitors like Entinostat (MS-275). nih.govresearchgate.net These interactions typically involve the amide group chelating with a zinc ion in the active site of the enzyme. nih.gov The phenyl ring of the benzamide can engage in hydrophobic interactions with amino acid residues in the target protein.
The N-substituent, in the case of the target compound the (butylthio)methyl group, extends into a different region of the binding pocket. Variations in the length, branching, and presence of heteroatoms in this substituent can significantly modulate the binding affinity and selectivity of the compound. While specific data on the (butylthio)methyl group is limited, the principles of SAR suggest that the butyl chain would likely occupy a hydrophobic pocket, with the sulfur atom potentially contributing to binding through weak interactions.
A summary of the structure-activity relationships for N-substituted benzamide derivatives based on available research is presented in the table below.
| Structural Feature | Modification | Impact on Mechanistic Interaction/Activity | Reference |
| Benzamide Moiety | Amide N-H and C=O | Critical for activity, often involved in chelating with zinc ions in enzyme active sites (e.g., HDACs). | nih.govresearchgate.net |
| Phenyl Ring Substituent | 2-substituent | Considered critical for anti-proliferative activity. | nih.govresearchgate.net |
| Phenyl Ring Substituent | Addition of Chlorine or Nitro group | Largely decreases anti-proliferative activity. | nih.govresearchgate.net |
| N-Substituent | General Structure | Modifications influence binding affinity and selectivity by interacting with different regions of the target's binding pocket. | researchgate.net |
It is important to note that these correlations are derived from studies on a range of N-substituted benzamide derivatives and provide a framework for understanding the potential mechanistic interactions of N-[(butylthio)methyl]benzamide. Further empirical studies on the specific compound are necessary to definitively elucidate its interaction profile.
Advanced Research Methodologies and Future Directions
Integrated Experimental and Computational Research Frameworks
The synergy between experimental analysis and computational modeling provides a powerful framework for chemical research. This integrated approach allows for the rationalization of observed phenomena and the prediction of molecular behavior, guiding more focused and efficient laboratory work. For the benzamide (B126) scaffold, computational analysis has been instrumental in interpreting experimental results, such as antioxidant capacity, and has demonstrated that factors like protonation state and the presence of electron-donating groups can significantly influence a compound's properties. nih.gov
Table 1: Integrated Research Workflow for Benzamide Derivatives
| Step | Computational Method | Experimental Validation | Objective |
|---|---|---|---|
| 1. Design | Molecular Docking, QSAR | N/A | Predict binding affinity and activity of new derivatives. |
| 2. Synthesis | N/A | Chemical Synthesis, Purification | Prepare target compounds based on computational design. nih.gov |
| 3. Characterization | DFT, Molecular Dynamics | NMR, IR, Mass Spectrometry | Confirm structure and predict conformational dynamics. dovepress.com |
| 4. Property Analysis | Quantum Chemical Calculations | DPPH, FRAP Assays | Correlate electronic structure with observed properties (e.g., antioxidant activity). nih.gov |
| 5. Optimization | Further in silico screening | Lead compound optimization | Refine molecular structure for enhanced activity or desired properties. nih.gov |
Development of High-Throughput Screening Methods for Chemical Libraries
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid evaluation of vast libraries of chemical compounds for specific biological activities or properties. nih.gov For compounds like Benzamide, N-[(butylthio)methyl]-, HTS provides a means to quickly assess its potential in various applications. These libraries can consist of natural products or, more commonly for benzamide derivatives, collections of synthetic molecules. nih.govnih.gov
There are two primary HTS approaches:
Cellular Target-Based HTS (CT-HTS): This method screens compounds for their effect on whole cells, providing information on intrinsically active agents. nih.gov
Molecular Target-Based HTS (MT-HTS): This approach tests compounds against a specific isolated protein or enzyme, which can pinpoint a direct interaction but may not always translate to activity in a cellular context due to factors like poor membrane permeability. nih.gov
The development of smarter screening strategies, which may include using biomimetic conditions to better mimic a biological environment, is an ongoing effort to improve the success rate of HTS campaigns. nih.gov Imaging-based HTS assays and the use of reporter molecules that signal upon cell lysis are enhancing the sensitivity and specificity of these screens. nih.gov
Application of Machine Learning and Artificial Intelligence in Molecular Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design and drug discovery by dramatically accelerating the process. nih.govnih.gov These computational tools can analyze complex datasets to identify patterns and make predictions, reducing the time and cost associated with traditional research methods. osti.gov For the benzamide family, AI can be applied to design novel derivatives, predict their physicochemical and pharmacokinetic properties, and screen vast virtual libraries for potential candidates against biological targets. nih.gov
Techniques central to this revolution include:
Generative Models: Deep learning models can generate tens of thousands of novel compound structures based on a starting scaffold, preserving key chemical features while exploring new chemical space. osti.govbenevolent.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models build mathematical relationships between the chemical structure of a compound and its biological activity. By calculating hundreds of molecular descriptors, these models can predict the potency of new compounds before they are synthesized. osti.gov
Explainable AI (XAI): A significant advancement is the development of XAI models, which provide transparency into the decision-making process of the AI. This addresses the "black box" problem, increasing the reliability of predictions and providing valuable insights for rational design. mdpi.com
Table 2: Applications of AI/ML in Benzamide Derivative Research
| AI/ML Technique | Application | Purpose | Reference |
|---|---|---|---|
| Deep Learning | De Novo Drug Design | Generate novel molecules with desired properties. | osti.gov |
| Reinforcement Learning | Protein Structure Prediction | Optimize binding affinities and enzyme design. | nih.gov |
| Support Vector Machine (SVM) | QSAR, Toxicity Prediction | Classify compounds and predict biological effects. | mdpi.com |
| Random Forest (RF) | High-Throughput Virtual Screening | Prioritize compounds for experimental testing. | mdpi.com |
Exploration of Novel Reaction Pathways and Catalytic Systems for Benzamide Synthesis
The synthesis of benzamides is a well-established field, but research continues into developing more efficient, sustainable, and versatile reaction pathways. researchgate.net Future work on Benzamide, N-[(butylthio)methyl]- would benefit from novel methods that offer improved yields, tolerate a wider range of functional groups, and utilize environmentally friendly conditions.
Recent advancements in the synthesis of benzamide derivatives include:
Multicomponent Reactions: A visible-light-induced multicomponent reaction has been developed for synthesizing fluorinated secondary amines, demonstrating a pathway for generating complex molecules in a single step under ambient conditions. researchgate.net
Novel Catalytic Systems: Palladium-catalyzed carboxylation reactions allow for the direct synthesis of arylcarbamates from aryl halides and amines under atmospheric pressure of CO2, offering a greener alternative to traditional methods. researchgate.net
Efficient Thionation Reagents: For the synthesis of thioamides, which are structurally related to benzamides, novel thiating reagents like N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt have been developed. These reagents allow for the efficient transformation of amides to thioamides under mild conditions, avoiding the harsh reagents and long reaction times of older methods. mdpi.com
Table 3: Selected Modern Synthetic Methods for Amide/Benzamide Synthesis
| Method | Key Feature | Advantage | Reference |
|---|---|---|---|
| Anionic Fries Rearrangement | Use of lithium amide under aerobic conditions | Sustainable preparation of salicylamide (B354443) derivatives. | researchgate.net |
| Palladium-Catalyzed Carboxylation | Uses CO2 as a C1 source | High tolerance for sensitive functional groups, environmentally friendly. | researchgate.net |
| Multicomponent Reaction | Visible-light induced, room temperature | Convenient pathway for introducing specific functional groups (e.g., difluoromethyl). | researchgate.net |
| Chlorination/Thionation | Two-step, one-pot sequential reaction | Highly efficient protocol for amide-thioamide transformation with mild reagents. | mdpi.com |
Theoretical Advances in Understanding Complex Molecular Systems and Interactions
Theoretical chemistry provides the fundamental framework for understanding molecular structure and reactivity. For the benzamide class of compounds, theoretical advances allow researchers to probe complex interactions at the sub-atomic level. Dispersion-corrected density functional theory (DFT) stands out as a key computational tool. nih.gov
These theoretical methods enable the detailed analysis of non-covalent interactions, which are critical for molecular recognition, crystal packing, and biological activity. In the case of benzamide, DFT calculations have successfully discriminated the contributions of hydrogen bonding and π-π interactions to the stability of different crystal polymorphs. nih.gov Strikingly, these studies revealed that the interplay between the benzene (B151609) rings and the polar amide groups was a crucial factor that had not been fully appreciated by simpler models. nih.gov
This deep, theory-driven understanding of molecular forces is not merely academic. It provides a basis for predicting how a molecule like Benzamide, N-[(butylthio)methyl]- will interact with other molecules, how it will crystallize, and how its structure can be modified to achieve desired properties. This knowledge can ultimately guide more controlled and predictable synthetic strategies. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[(butylthio)methyl]benzamide derivatives?
- Methodology : A two-step approach is often employed:
Thioamide formation : React benzamide derivatives with butylthiol groups using Lawesson’s reagent or P4S10 under anhydrous conditions (e.g., toluene, 80–100°C).
Functionalization : Introduce the N-[(butylthio)methyl] moiety via nucleophilic substitution or Mitsunobu reactions. For example, thioamidation of N-benzyl precursors followed by deprotection (see , Method B) .
- Key considerations : Monitor reaction progress via TLC or LC-MS to avoid over-thiolation. Use inert atmospheres (N2/Ar) to prevent oxidation of the thioether group.
Q. Which spectroscopic techniques are most effective for characterizing N-[(butylthio)methyl]benzamide, and what key spectral features should researchers expect?
- 1H/13C NMR :
- 1H : Look for singlet peaks at δ 3.8–4.2 ppm (SCH2 group) and δ 0.8–1.5 ppm (butyl chain). Aromatic protons appear at δ 7.2–8.0 ppm .
- 13C : The thiomethyl carbon (C-S) resonates at δ 35–45 ppm, while the carbonyl (C=O) is at δ 165–170 ppm .
- FTIR : Strong absorbance at ~1650 cm<sup>-1</sup> (amide C=O stretch) and 2550–2600 cm<sup>-1</sup> (S-H stretch, if present) .
- HRMS : Use ESI(+) or FAB-MS to confirm molecular ion peaks (e.g., m/z 252.1 for C12H17NOS) .
Q. What are the recommended storage conditions to maintain the stability of N-[(butylthio)methyl]benzamide?
- Store under inert gas (Ar) at –20°C in amber vials to prevent photodegradation. Avoid moisture, as hydrolysis of the thioether group can occur. Stability data for similar compounds suggest a shelf life of >6 months under these conditions .
Advanced Research Questions
Q. How does the electron-withdrawing nature of the benzamide group influence the reactivity of the butylthio methyl substituent in cross-coupling reactions?
- Mechanistic insight : The amide group stabilizes adjacent negative charges via resonance, enhancing the nucleophilicity of the sulfur atom. This facilitates oxidative coupling (e.g., with Pd catalysts) or radical-mediated reactions.
- Experimental design : Compare reaction rates of N-[(butylthio)methyl]benzamide with non-amide analogs (e.g., alkylthioethers) under identical conditions. Use DFT calculations to map electron density distribution (see for computational methods) .
Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., melting points or boiling points) of N-[(butylthio)methyl]benzamide derivatives across different studies?
- Data validation : Cross-reference measurements with NIST’s Standard Reference Database 69, which provides critically evaluated data for benzamide analogs (e.g., N-phenylbenzamide: mp 162°C ).
- Reproducibility : Ensure purity (>98% by HPLC) and use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 10°C/min) to minimize decomposition .
Q. What strategies optimize the regioselective functionalization of N-[(butylthio)methyl]benzamide in multi-step syntheses?
- Protection/deprotection : Temporarily block the thioether group with tert-butyldiphenylsilyl (TBDPS) or benzyl protection (e.g., using TIPSCl in DMF ).
- Catalytic control : Employ Pd-mediated C–H activation at the para-position of the benzamide ring, leveraging directing effects of the amide group .
Q. What computational methods are recommended to predict the reactivity of the butylthio methyl group in N-[(butylthio)methyl]benzamide under varying reaction conditions?
- DFT/MD simulations : Use Gaussian or ORCA software to model transition states for sulfur-centered reactions (e.g., nucleophilic substitution). Validate with experimental kinetics data .
- Solvent effects : Apply COSMO-RS to predict solvation energies in polar aprotic solvents (e.g., DMF, DMSO), which stabilize charge-separated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
